(RS)-Sakuranetin

Catalog No.
S1537356
CAS No.
520-29-6
M.F
C16H14O5
M. Wt
286.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(RS)-Sakuranetin

CAS Number

520-29-6

Product Name

(RS)-Sakuranetin

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

InChI

InChI=1S/C16H14O5/c1-20-11-6-12(18)16-13(19)8-14(21-15(16)7-11)9-2-4-10(17)5-3-9/h2-7,14,17-18H,8H2,1H3

InChI Key

DJOJDHGQRNZXQQ-UHFFFAOYSA-N

SMILES

Array

Synonyms

2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one

Canonical SMILES

COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=C(C=C3)O)O

The exact mass of the compound Sakuranetin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407228. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(RS)-Sakuranetin is the racemic form of 5,4'-dihydroxy-7-methoxyflavanone, a natural flavonoid classified as a phytoalexin. It is the direct 7-O-methylated derivative of the more common flavanone, naringenin, a structural modification that is critical to its biological function and physicochemical properties. Primarily recognized for its role in plant defense, particularly in rice against fungal pathogens, its distinct methylation pattern compared to its precursor naringenin is a key consideration for procurement in agricultural, pharmaceutical, and cosmeceutical research.

Substituting (RS)-Sakuranetin with its precursor, naringenin, is a common but flawed procurement strategy that overlooks critical performance differences. The 7-O-methyl group on sakuranetin, absent in naringenin, fundamentally alters its biological activity and handling properties. This single methylation can dramatically increase potency against key fungal and parasitic targets where naringenin shows little to no activity. Furthermore, this structural change modifies the compound's lipophilicity, which can influence solubility in specific solvent systems and impact membrane permeability, affecting formulation compatibility and bioavailability in cellular models. Therefore, selecting naringenin based on cost or availability can lead to failed experiments and misleading results in applications where the 7-O-methyl functionality is essential.

Superior Antifungal Potency Against Key Agricultural Pathogens

In studies of phytoalexin activity, sakuranetin demonstrates significantly greater antifungal efficacy than its precursor, naringenin. For instance, against *Pyricularia oryzae* (rice blast fungus), sakuranetin is a potent inhibitor, while the fungus can metabolize it into naringenin, which has lower antifungal activity. This demonstrates that procuring naringenin as a substitute would result in a substantial loss of potency for this key application.

Evidence DimensionAntifungal Activity
Target Compound DataHigh antifungal activity
Comparator Or BaselineNaringenin (metabolite): Lower antifungal activity
Quantified DifferenceQualitatively significant; sakuranetin is the active phytoalexin, while naringenin is a less active metabolite.
ConditionsAssay against *Pyricularia oryzae* (rice blast fungus).

For researchers developing bio-fungicides or studying plant defense mechanisms, naringenin is not a viable substitute and will fail to replicate the performance of sakuranetin.

Essentiality of 7-O-Methyl Group for Antiparasitic Activity

Direct comparative studies show the 7-O-methyl group is critical for antiparasitic action. Against *Trypanosoma cruzi* trypomastigotes, sakuranetin exhibited an IC50 of 20.17 µg/mL. In the same study, its precursor naringenin, which lacks the methyl group, was completely inactive at concentrations up to 150 µg/mL. This demonstrates a greater than 7-fold difference in potency, highlighting the non-interchangeable nature of the two compounds in this context.

Evidence DimensionAntiparasitic Activity (IC50)
Target Compound Data20.17 µg/mL
Comparator Or BaselineNaringenin: Inactive (>150 µg/mL)
Quantified Difference>7.4x more potent
ConditionsAssay against *Trypanosoma cruzi* trypomastigotes.

Procuring naringenin for anti-trypanosomal screening is contraindicated; the specific 7-O-methyl structure of sakuranetin is required for activity.

Improved Lipophilicity for Enhanced Bacterial Potency Over Naringenin

O-alkylation of naringenin, such as the 7-O-methylation in sakuranetin, is a known strategy to improve antibacterial performance, partly by increasing lipophilicity. While direct comparative MIC values for sakuranetin vs. naringenin are context-dependent, a study on various O-alkyl derivatives showed that alkylation significantly improves potency. For example, 7-O-butylnaringenin showed a MIC of 6.25 µg/mL against *S. aureus*, a 32-fold improvement over the parent naringenin (MIC = 200 µg/mL). This principle underscores the procurement value of methylated forms like sakuranetin over the less lipophilic naringenin for antibacterial screening.

Evidence DimensionAntibacterial Activity (MIC)
Target Compound DataSakuranetin (a 7-O-methyl derivative) is expected to have enhanced potency.
Comparator Or BaselineNaringenin: 200 µg/mL (against *S. aureus*). A related 7-O-butyl derivative: 6.25 µg/mL.
Quantified DifferenceUp to 32-fold improvement demonstrated for a related O-alkyl derivative.
ConditionsMIC assay against *Staphylococcus aureus*.

This evidence suggests that the 7-O-methyl group on sakuranetin provides a critical lipophilic advantage, making it a more promising starting point for antibacterial research than naringenin.

Development of Novel Bio-Fungicides for Crop Protection

Given its identity as a phytoalexin with demonstrated superior activity against major plant pathogens like *Pyricularia oryzae* compared to its precursor naringenin, (RS)-Sakuranetin is the correct choice for screening and development of next-generation agricultural fungicides.

Lead Compound Identification in Antiparasitic Drug Discovery

The significant, quantifiable difference in activity against *Trypanosoma cruzi* makes (RS)-Sakuranetin a validated starting point for hit-to-lead campaigns. In contrast, its precursor naringenin is unsuitable for this purpose due to a lack of activity, making sakuranetin the required procurement choice.

Scaffolding for Antibacterial Agents Targeting Gram-Positive Bacteria

The 7-O-methylation of (RS)-Sakuranetin provides a structural advantage over naringenin. This modification is consistent with strategies to increase lipophilicity and potency, making it a more logical and effective scaffold for medicinal chemistry programs aimed at developing new antibiotics against pathogens like *S. aureus*.

XLogP3

2.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

286.08412354 Da

Monoisotopic Mass

286.08412354 Da

Heavy Atom Count

21

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2957-21-3

Dates

Last modified: 08-15-2023
1.Hasegawa, M.,Mitsuhara, I.,Seo, S., et al. Analysis on blast fungus-responsive characters of a flavonoid phytoalexin sakuranetin; accumulation in infected rice leaves, antifungal activity and detoxification by fungus. Molecules 19, 11404-11418 (2014).

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